molecular formula C17H18N2O4 B5718349 3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide

3,4-dimethoxy-N'-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5718349
M. Wt: 314.34 g/mol
InChI Key: MUQKDLZIADOZFE-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C21H23N3O7S, and it has an average mass of 461.488 Da .

Preparation Methods

The synthesis of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide involves several steps. One common method includes the reaction of 3,4-dimethoxybenzoic acid with 2-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, facilitating various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in redox chemistry .

Comparison with Similar Compounds

3,4-Dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide can be compared with similar compounds such as:

The uniqueness of 3,4-dimethoxy-N’-{[(2-methylphenyl)carbonyl]oxy}benzenecarboximidamide lies in its specific molecular configuration, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-6-4-5-7-13(11)17(20)23-19-16(18)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQKDLZIADOZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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